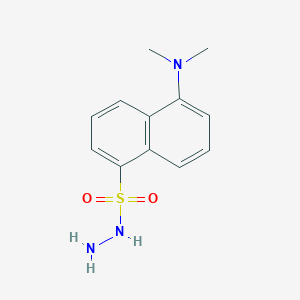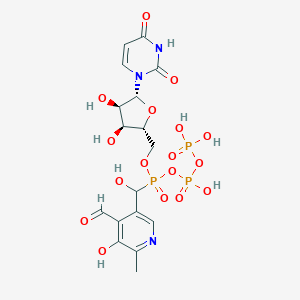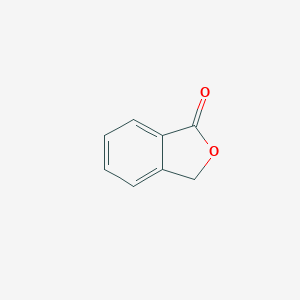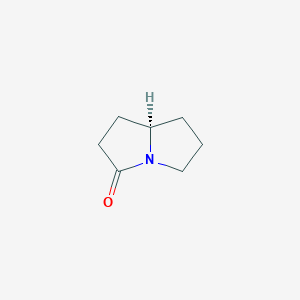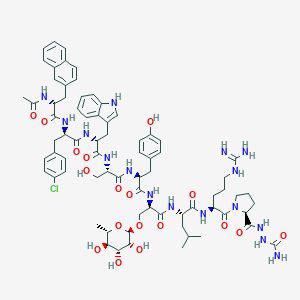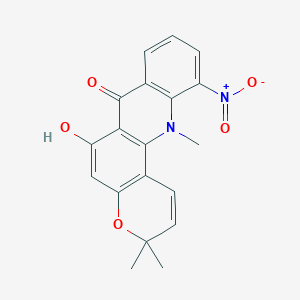
11-Nitronoracronycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nitronoracronycin is a natural product isolated from the marine bacteria Streptomyces sp. The compound has gained significant attention due to its potential as an anti-cancer agent. The molecule has a complex structure with a fused tetracyclic ring system, making it a challenging target for synthesis.
Mecanismo De Acción
The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of DNA damage and ultimately cell death. The compound also induces apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 11-Nitronoracronycin have been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The compound also induces apoptosis in cancer cells, leading to their death. However, the compound has also been shown to exhibit toxicity towards normal cells, leading to its limitations for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 11-Nitronoracronycin for lab experiments include its potent cytotoxicity against various cancer cell lines, making it a useful tool for studying cancer biology. The compound also has a complex structure, making it a challenging target for synthesis, which can be used to develop new synthetic methods. However, the limitations of 11-Nitronoracronycin for lab experiments include its toxicity towards normal cells, leading to its limitations for use in cancer treatment.
Direcciones Futuras
The future directions for 11-Nitronoracronycin research include the development of new synthetic methods for the compound, the identification of its molecular targets in cancer cells, and the development of new analogs with improved potency and selectivity towards cancer cells. The compound can also be used to study the mechanism of action of topoisomerase II inhibitors and the development of resistance to these inhibitors in cancer cells. Overall, 11-Nitronoracronycin has significant potential as an anti-cancer agent and a useful tool for studying cancer biology.
Métodos De Síntesis
The synthesis of 11-Nitronoracronycin is a challenging task due to its complex structure. Several methods have been developed for its synthesis, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product isolated from a natural source. The total synthesis of 11-Nitronoracronycin has been achieved by several research groups, including the use of a Diels-Alder reaction and a biomimetic oxidative coupling reaction.
Aplicaciones Científicas De Investigación
The potential of 11-Nitronoracronycin as an anti-cancer agent has been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound also induces apoptosis in cancer cells, leading to their death.
Propiedades
Número CAS |
133761-41-8 |
|---|---|
Nombre del producto |
11-Nitronoracronycin |
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
6-hydroxy-3,3,12-trimethyl-11-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)8-7-10-14(26-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21(24)25/h4-9,22H,1-3H3 |
Clave InChI |
FGHCFTMHOSQNGT-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C |
Otros números CAS |
133761-41-8 |
Sinónimos |
11-nitronoracronycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



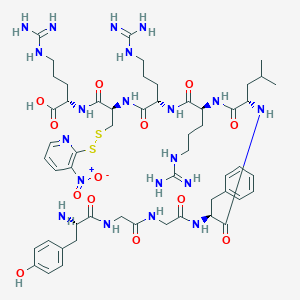
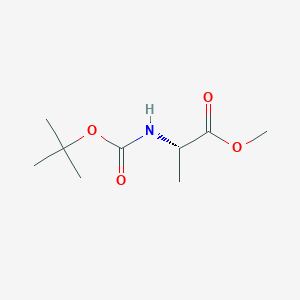
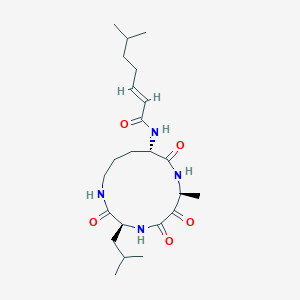
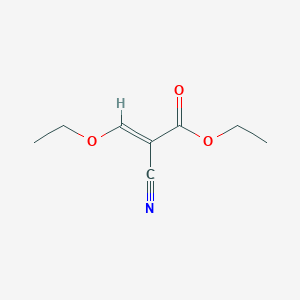
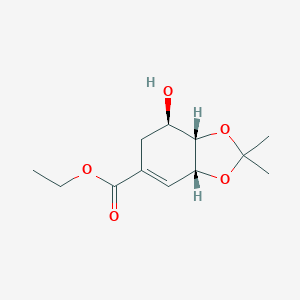
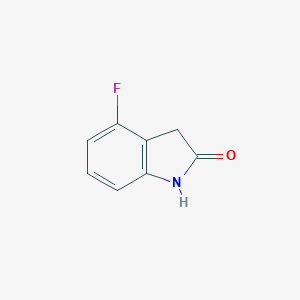
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
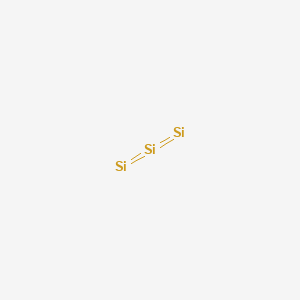
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
